molecular formula C17H21Cl2F3N5O12P3S2-4 B10828712 Cangrelor(4-)

Cangrelor(4-)

Cat. No.: B10828712
M. Wt: 772.3 g/mol
InChI Key: PAEBIVWUMLRPSK-IDTAVKCVSA-J
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Description

Kangreal, also known as cangrelor, is a P2Y12 platelet receptor antagonist used primarily as an antiplatelet drug. It is administered intravenously and is known for its rapid onset and offset of action. Kangreal is particularly useful in preventing platelet aggregation during percutaneous coronary intervention (PCI), reducing the risk of myocardial infarction, repeat coronary revascularization, and stent thrombosis .

Preparation Methods

Kangreal is supplied as a sterile, lyophilized powder in single-use vials, each containing 50 mg of the compound. The preparation involves reconstituting the contents of the vial with 5 mL of sterile water for injection, followed by gentle swirling until all material is dissolved. The reconstituted solution is then diluted in either 0.9% sodium chloride injection or 5% dextrose injection to achieve a final concentration of 200 mcg/mL .

Chemical Reactions Analysis

Kangreal undergoes various chemical reactions, primarily involving its interaction with platelet receptors. As a P2Y12 receptor antagonist, it inhibits adenosine diphosphate (ADP)-induced platelet aggregation. The compound is rapidly deactivated in the circulation, independent of the cytochrome P450 (CYP) system, and is excreted primarily through the kidneys and bile duct .

Scientific Research Applications

Kangreal has significant applications in medical research, particularly in cardiology. It is used to study the mechanisms of platelet aggregation and the efficacy of antiplatelet therapies. Clinical trials have demonstrated its effectiveness in reducing ischemic events in patients undergoing PCI, making it a valuable tool in cardiovascular research .

Mechanism of Action

Kangreal works by selectively and reversibly binding to the P2Y12 platelet receptor, thereby inhibiting ADP-induced platelet activation and aggregation. This inhibition prevents further signaling and platelet activation, reducing the risk of thrombotic events during PCI .

Comparison with Similar Compounds

Kangreal is unique among P2Y12 inhibitors due to its rapid onset and offset of action. Unlike clopidogrel and prasugrel, which are prodrugs requiring metabolic conversion, Kangreal is an active drug that does not require such conversion. This characteristic makes it particularly advantageous for use in acute settings where immediate platelet inhibition is necessary .

Similar compounds include:

  • Clopidogrel
  • Prasugrel
  • Ticagrelor

These compounds also inhibit the P2Y12 receptor but differ in their pharmacokinetic profiles and routes of administration .

Properties

Molecular Formula

C17H21Cl2F3N5O12P3S2-4

Molecular Weight

772.3 g/mol

IUPAC Name

[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/p-4/t8-,10-,11-,14-/m1/s1

InChI Key

PAEBIVWUMLRPSK-IDTAVKCVSA-J

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O

Origin of Product

United States

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